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Introduction

Boscalid, a widely used fungicide, is a pyridinecarboxamide synthesized through a multi-step
process. A key precursor in this synthesis is 2-chloronicotinic acid, which is typically
converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride, before the
final condensation step. These application notes provide detailed protocols and compiled data
for the synthesis of boscalid, with a specific focus on the utilization of 2-chloronicotinic acid.
The methodologies outlined are collated from various established synthesis routes, including
both traditional and more sustainable, modern approaches.

Synthesis Overview

The synthesis of boscalid from 2-chloronicotinic acid is primarily achieved through a final
acylation step where 2-chloronicotinoyl chloride is reacted with 2-amino-4'-chlorobiphenyl. The
overall synthesis is generally a three-stage process:

e Suzuki-Miyaura Coupling: Formation of the biphenyl backbone.

» Nitro Group Reduction: Reduction of a nitro group to an amine to form the key intermediate,
2-amino-4'-chlorobiphenyl.
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» Condensation/Acylation: Reaction of 2-amino-4'-chlorobipheny! with 2-chloronicotinoyl
chloride (derived from 2-chloronicotinic acid) to yield boscalid.[1][2]

Recent advancements have focused on developing more sustainable and efficient one-pot
syntheses.[2][3]

Key Intermediates and Reagents

Reagent/Intermediate Role in Synthesis

2-Chloronicotinic acid Precursor to the acylating agent

Thiony! chioride (SOCH) Reagent for converting 2-chloronicotinic acid to
ionyl chloride 2
Y 2-chloronicotinoyl chloride

2-amino-4'-chlorobiphenyl Key intermediate that undergoes acylation

i Catalyst for the Suzuki-Miyaura coupling
Palladium catalyst (e.g., Pd(PPhs)s, Pd/C) i
reaction

Base for the Suzuki-Miyaura coupling and
Base (e.g., Na2COs, K3POa) ]
condensation steps

Reducing agent (e.g., Hz, Fe/NH4Cl) For the reduction of the nitro group

Experimental Protocols
Protocol 1: Preparation of 2-Chloronicotinoyl Chloride
from 2-Chloronicotinic Acid

This protocol details the conversion of 2-chloronicotinic acid to its acid chloride, a necessary
activation step for the subsequent amidation.

Materials:
e 2-Chloronicotinic acid
e Thionyl chloride (SOCI2)

e Toluene
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Dimethylformamide (DMF) (catalyst)

Reaction vessel with a reflux condenser and gas scrubber

Procedure:

Under a nitrogen atmosphere, charge a reaction vessel with 7509 of toluene.

Add 335g of 2-chloronicotinic acid to the toluene with stirring at room temperature.

Add 35¢g of DMF to the mixture.

Slowly heat the reaction mixture to 40°C with continuous stirring.

Add 300g of thionyl chloride over a period of one hour. The reaction is exothermic and will
generate hydrogen chloride (HCI) and sulfur dioxide (SO:z) gases, which should be
neutralized through a scrubber.

After the addition of thionyl chloride is complete, maintain the reaction mass at 60°C for 4 to
5 hours, or until the reaction is complete (monitored by appropriate analytical methods, e.g.,
TLC or GC).

The resulting solution containing 2-chloronicotinoyl chloride can be used directly in the next
step or purified by distillation.

Protocol 2: Synthesis of Boscalid via Condensation
Reaction

This protocol describes the final step in the synthesis of boscalid, the condensation of 2-amino-

4'-chlorobiphenyl with 2-chloronicotinoyl chloride.

Materials:

2-amino-4'-chlorobiphenyl

Solution of 2-chloronicotinoyl chloride in xylene (from Protocol 1 or commercially sourced)

Xylene
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e Reaction vessel
Procedure:

o Charge a reaction vessel with 3969 (1.944 mol) of 2-amino-4'-chlorobiphenyl in 311g of
xylene.

« Stir the mixture until a homogenous solution is obtained.

e Add a solution of 3499 (1.984 mol) of 2-chloro-3-nicotinyl chloride in 233g of xylene to the
reaction vessel.

 Allow the resultant mixture to heat up to 30°C.
e Heat the mixture to 95°C over a period of 4 to 5 hours.

e Upon completion of the reaction, the crude boscalid product can be purified by
crystallization.[4]

Protocol 3: One-Pot Synthesis of Boscalid

This sustainable protocol combines the Suzuki-Miyaura coupling, nitro reduction, and acylation
steps in a single pot using an aqueous micellar solution.

Materials:

2-Chloronitrobenzene

e 4-Chlorophenylboronic acid

e Ks3POas-H20

e Pd(OACc)2/SPhos catalyst

e TPGS-750-M/H20 surfactant solution (2 wt %)
e Carbonyl iron powder (CIP)

* NH4Cl
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e i-Pr2NEt (HUnig's base)

e 2-Chloronicotinoyl chloride
Procedure:

e Suzuki-Miyaura Coupling:

o In a round-bottom flask, combine 0.79 g (5.0 mmol) of 2-chloronitrobenzene, 0.86 g (5.5
mmol) of 4-chlorophenylboronic acid, and 2.30 g (10 mmol) of KsPOa-H20.

o Evacuate and backfill the flask with argon three times.

o Add 1.0 mL of a stock solution containing 700 ppm of Pd catalyst and 9.0 mL of 2 wt %
TPGS-750-M/H20.

o Stir the mixture vigorously at 55°C for 15 hours under an argon atmosphere.[3]
 Nitro Reduction:
o Cool the reaction mixture to room temperature.

o Add 1.34 g of carbonyl iron powder (25 mmol, 5.0 equiv) and 0.81 g of NH4Cl (15 mmol,
3.0 equiv).

o Heat the flask at 45°C for 12 hours.[3]
e Acylation:
o Cool the flask to room temperature.
o Add 1.8 mL of i-Pr2NEt (10.0 mmol, 2.0 equiv).

o Add 0.44 g of 2-chloronicotinoyl! chloride (2.5 mmol, 0.5 equiv) in three portions over 4
hours while maintaining the temperature at 45°C.

o Allow the reaction to stir at 45°C for a total of 16 hours.[3]

e Work-up and Purification:
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o Upon completion, extract the reaction mixture with ethyl acetate.

o Evaporate the organic layer and purify the crude product by flash chromatography to
afford boscalid.[3] The overall isolated yield for this three-step, one-pot process is reported
to be 83%.[2][3]

Quantitative Data Summary
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Synthesis
Method

Key
Reactants

Catalyst

Solvent

Yield

Reference

Traditional

Two-Step

o-lodoaniline,
4-
Chlorophenyl
boronic acid,
2-
Chloronicotin

oyl chloride

Pd/C

Toluene,
Dichloroethan

e

93.2% (for
aminobiphen
vl
intermediate)

[5]

Traditional

Two-Step

2-
lodinphenyla
mine, 4-
Chlorophenyl
boric acid, 2-
Chloronicotin

oyl chloride

Not specified

Not specified

71.2%

(overall)

[6]

One-Pot,
Three-Step

2-
Chloronitrobe
nzene, 4-
Chlorophenyl
boronic acid,
2-
Chloronicotin

oyl chloride

Pd(OACc)2/SP
hos

2wt %
TPGS-750-
M/H20

83% (overall)

[2](3]

Continuous

Flow

1-Chloro-2-
nitrobenzene,
4-
Chlorophenyl
boronic acid,
2-
Chloronicaotini

c acid

Pd(PPhs)a,
PUC

Ethanol/Wate

r

>42%

(overall)

[7]
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Caption: General synthesis pathway of Boscalid.
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Caption: Workflow for a one-pot synthesis of Boscalid.
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Conclusion

The synthesis of boscalid is a well-documented process where 2-chloronicotinic acid serves
as a crucial precursor for the final acylation step. While traditional multi-step syntheses are
established, recent research has focused on developing more efficient, sustainable, and cost-
effective one-pot and continuous flow processes. These newer methods often offer higher
overall yields and reduce solvent waste, making them attractive for industrial-scale production.
The choice of a specific protocol will depend on factors such as available equipment, scale of
synthesis, and sustainability goals. The provided data and protocols offer a comprehensive
resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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